An In-depth Technical Guide to 4-Bromo-2,5-difluoroaniline (CAS: 112279-60-4)
An In-depth Technical Guide to 4-Bromo-2,5-difluoroaniline (CAS: 112279-60-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-difluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline core, imparts distinct reactivity and physicochemical properties that are highly valuable in the fields of medicinal chemistry, agrochemical research, and materials science. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-Bromo-2,5-difluoroaniline, along with generalized experimental protocols and safety information.
Physicochemical Properties
4-Bromo-2,5-difluoroaniline is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Bromo-2,5-difluoroaniline
| Property | Value | Reference |
| CAS Number | 112279-60-4 | |
| Molecular Formula | C₆H₄BrF₂N | |
| Molecular Weight | 208.01 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 74 - 77 °C | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Purity | ≥ 98% (GC) | |
| Storage | Store at 2 - 8 °C under an inert atmosphere. |
Synthesis
The synthesis of 4-Bromo-2,5-difluoroaniline typically involves a multi-step process starting from readily available precursors. A general synthetic pathway involves the nitration of a substituted bromodifluorobenzene followed by the reduction of the nitro group to an amine.
Caption: General synthetic scheme for 4-Bromo-2,5-difluoroaniline.
Generalized Experimental Protocol for Synthesis
A specific, detailed experimental protocol for the synthesis of 4-Bromo-2,5-difluoroaniline was not found in the searched literature. The following is a generalized protocol based on common organic synthesis methods for similar compounds.
Step 1: Nitration of 1-Bromo-2,5-difluorobenzene
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To a stirred solution of 1-bromo-2,5-difluorobenzene in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) at a low temperature (e.g., 0-5 °C).
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture over ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-bromo-2,5-difluoro-4-nitrobenzene.
Step 2: Reduction of 1-Bromo-2,5-difluoro-4-nitrobenzene
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Dissolve the crude 1-bromo-2,5-difluoro-4-nitrobenzene in a suitable solvent (e.g., ethanol or acetic acid).
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Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
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Heat the reaction mixture if necessary and monitor the reaction by TLC.
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Once the reaction is complete, filter off the solid catalyst or inorganic residues.
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Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.
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Wash the organic layer, dry it, and concentrate it to yield crude 4-Bromo-2,5-difluoroaniline.
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Purify the product by recrystallization or column chromatography to obtain the final product of high purity.
Chemical Reactivity and Applications
4-Bromo-2,5-difluoroaniline is a versatile intermediate in organic synthesis, primarily due to the presence of the bromine atom, which can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular frameworks found in pharmaceuticals and agrochemicals.
